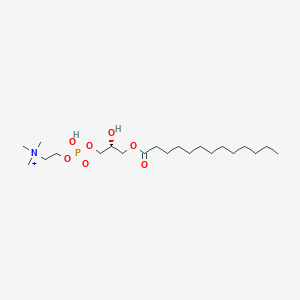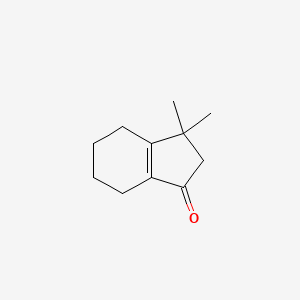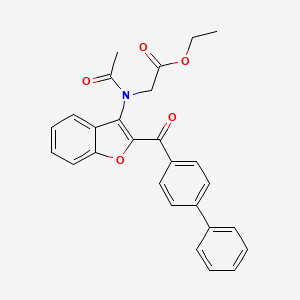
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a chemical compound with the molecular formula C15H12N4S2 It is known for its unique structure, which includes a benzimidazole ring and thiobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide typically involves the reaction of 2-mercaptobenzimidazole with thiobenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Industrial production would also involve purification steps, such as recrystallization, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets. The compound’s thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole ring but lacks the thiocarbamoyl group.
Thiocarbamoylbenzamide: Contains the thiocarbamoyl group but lacks the benzimidazole ring.
Uniqueness
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is unique due to the combination of the benzimidazole ring and thiocarbamoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N4S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(3-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |
InChI |
InChI=1S/C15H12N4S2/c16-13(20)8-2-1-3-10(6-8)15-18-11-5-4-9(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |
InChI Key |
XKUFJCIMNRMHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=C(C=C3)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)

![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine](/img/structure/B11937051.png)
![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)







